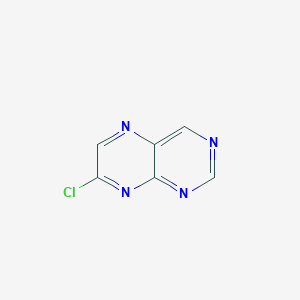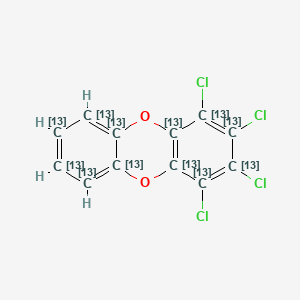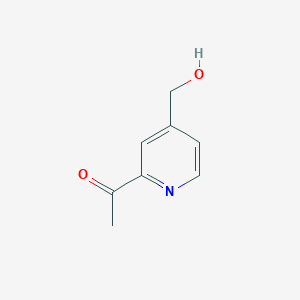
Pyridine-2,3,5-tricarboxylic acid
Vue d'ensemble
Description
Pyridine-2,3,5-tricarboxylic acid is an organic compound that belongs to the group of pyridinetricarboxylic acids . It consists of a pyridine ring which carries three carboxy groups in the 2-, 3- and 5-positions . All isomers share the molecular weight 211.13 g/mol and the chemical formula C8H5NO6 .
Synthesis Analysis
The synthesis of the ligand precursor pyridine-2,4,6-tricarboxylic acid, H3PTC, was carried out by oxidation of 2,4,6-trimethylpyridine and recrystallization via formation of the methyl ester of the tricarboxylic acid . Three new pyridine-2,4,6-tricarboxylic acid (H3ptc) complexes were hydrothermally synthesized .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring which carries three carboxy groups in the 2-, 3- and 5-positions . The six-coordinated Co2+ ions in the complex are bridged by ligands to give polymeric chains .
Chemical Reactions Analysis
Three new pyridine-2,4,6-tricarboxylic acid (H3ptc) complexes were hydrothermally synthesized . Hydrothermal reactions of 2,3,5-trimethylpyridine yielded two pyridinecarboxylates .
Physical And Chemical Properties Analysis
This compound is a tricarboxylic derivative of pyridine . All isomers share the molecular weight 211.13 g/mol and the chemical formula C8H5NO6 .
Applications De Recherche Scientifique
Reactivity and Coordination Polymers
Photoluminescent Properties and Metal-Organic Frameworks
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs) with photoluminescent properties. For instance, Wang and Suo (2013) synthesized a two-dimensional coordination polymer using pyridine-2,3,5-tricarboxylic acid, displaying a 3D coordination polymer structure with potential application in photoluminescence (Wang & Suo, 2013). Qiu et al. (2010) reported the synthesis of a novel cadmium(II) coordination polymer with this acid, showcasing strong photoluminescence in the blue region, indicating its potential as a luminescent material (Qiu, Lin, & Meng, 2010).
Hydrothermal Reactions and Compound Formation
Li et al. (2010) explored the hydrothermal reactions of trimethylpyridine derivatives, leading to the formation of pyridinecarboxylates. This study highlights the role of this compound in mediating the oxidation and formation of new compounds under specific conditions (Li et al., 2010).
Extraction and Separation Techniques
The acid has also been studied for its role in extraction and separation techniques. Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid, a related compound, highlighting the potential for this compound in similar applications (Kumar & Babu, 2009).
Uranium Complex Formation
Masci and Thuéry (2005) reported the formation of uranyl complexes with pyridine-2,6-dicarboxylato ligand, suggesting that this compound could be involved in similar complex formations with significant implications in nuclear chemistry and materials science (Masci & Thuéry, 2005).
Safety and Hazards
Orientations Futures
The synthesis of three coordination polymers of cerium (III) and the ligand pyridine-2,4,6-tricarboxylate (PTC) is reported . The material is hydrothermally stable, and is also stable under oxidizing conditions . The photoluminescence quantum yield for a polymer is 8.36%, which makes it a good candidate for more specific studies towards Bi-based fluorescent materials . Moreover, it was detected that one of the polymers is more than twice as active against H. pylori as another polymer .
Propriétés
IUPAC Name |
pyridine-2,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)5(8(14)15)9-2-3/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVONKHVIUAWOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592033 | |
| Record name | Pyridine-2,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116668-76-9 | |
| Record name | 2,3,5-Pyridinetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116668-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Pyridinetricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)





![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)
![{7-[(Ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetic acid](/img/structure/B3064505.png)




